molecular formula C19H11FN2O3S B2626546 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 313469-99-7

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No. B2626546
CAS RN: 313469-99-7
M. Wt: 366.37
InChI Key: GWIFFJSWAQDAEM-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a compound that has been studied for its potential applications in various fields. It is a coumarin-based compound . Coumarin derivatives are known for their strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a coumarin-based fluorescent probe involved the reaction of 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . Another synthesis involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, a coumarin-based fluorescent probe was found to show an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) . The probe was found to coordinate Cu 2+ in 1:1 stoichiometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen resulted in a new coumarin-based fluorescent Cu 2+ probe .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a compound synthesized from 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

Scientific Research Applications

Chemosensing Applications

Coumarin benzothiazole derivatives, including compounds structurally related to 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, have been investigated for their ability to detect cyanide anions. These compounds exhibit planarity and can undergo Michael addition reactions, enabling them to serve as effective chemosensors with visual color changes and fluorescence quenching observable by the naked eye (Kangnan Wang et al., 2015).

Synthesis Methodologies

The use of ultrasound irradiation has been explored for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, demonstrating an efficient method for creating compounds with potential cytotoxic activity (S. M. Gomha & K. Khalil, 2012). Additionally, microwave-induced synthesis techniques have facilitated the creation of fluorobenzamides containing thiazole, showing promise as antimicrobial analogs (N. Desai et al., 2013).

Antimicrobial Activities

Research has been conducted on synthesizing and evaluating the antimicrobial properties of derivatives, indicating significant antibacterial and antifungal activities. These studies underline the potential of such compounds in developing new antimicrobial agents (J. Raval et al., 2012).

Fluorescence Studies

Fluorescence efficiency and quantum yield of benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives have been assessed, revealing that these compounds emit blue light, which could be leveraged in various optical applications (K. Mahadevan et al., 2014).

Antitumor Potentials

Several studies highlight the synthesis and evaluation of coumarin and thiazole hybrids for their in vitro antitumor activity. These compounds exhibit significant anticancer activities against various cancer cell lines, pointing towards their potential as novel anticancer agents (Eman A. El-Helw et al., 2019).

Future Directions

The future directions in the study of similar compounds could involve the design of new optical materials such as organic fluoroionophores and functionalized quantum dots or nanowires . These materials could be used to efficiently monitor levels of certain elements in the human body or in drinking water .

properties

IUPAC Name

2-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFFJSWAQDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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